molecular formula C7H5BrF3N B1374975 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine CAS No. 1211542-21-0

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

Cat. No. B1374975
CAS RN: 1211542-21-0
M. Wt: 240.02 g/mol
InChI Key: FZHZGEPNTQEZLC-UHFFFAOYSA-N
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Description

“3-Bromo-2-methyl-5-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2BrF4N . It is a solid substance .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, has been a subject of research in the agrochemical and pharmaceutical industries . One method of preparation involves iodide displacement with in situ generated (trifluoromethyl)copper .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . More specific physical and chemical properties are not provided in the sources.

Scientific Research Applications

Spectroscopic and Density Functional Theory Studies

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density functional theory (DFT) was employed to study its geometric structure, vibrational frequencies, and chemical shifts. This compound's non-linear optical (NLO) properties were determined, and its interactions with pBR322 plasmid DNA were monitored. It also showed antimicrobial activities tested by the minimal inhibitory concentration method (H. Vural & M. Kara, 2017).

Synthesis and Molecular Structures

The compound has been used in the synthesis of various pyridine-based derivatives. For example, the synthesis of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines has been reported, demonstrating the versatility of pyridine derivatives in chemical synthesis (Frank Riedmiller, A. Jockisch, & H. Schmidbaur, 1999).

Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

This compound serves as a building block for the preparation of trifluoromethyl-substituted aminopyrroles, using the 2H-azirine ring expansion strategy. This highlights its role in facilitating complex organic syntheses (A. Khlebnikov, Liya D. Funt, O. Tomashenko, & M. Novikov, 2018).

Pyridine Derivatives Synthesis and Biological Activities

This compound has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their potential as chiral dopants for liquid crystals and evaluated for various biological activities, including anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).

Synthesis of Pyrazolo[1,5‐a]Pyridines

The compound has been used in the synthesis of pyrazolopyridines, highlighting its utility in the creation of complex heterocyclic structures. This application demonstrates the compound's role in expanding the diversity of organic synthesis (Stephen N. Greszler & K. Stevens, 2009).

Preparation of Isomeric Halopyridinecarboxylic Acids

The compound has been used in the preparation of various carboxylic acids, demonstrating its versatility in regioselective functionalization, which is significant in organic synthesis (F. Cottet & M. Schlosser, 2004).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Future Directions

The future directions for “3-Bromo-2-methyl-5-(trifluoromethyl)pyridine” and other TFMP derivatives are promising. They are expected to find many novel applications due to their unique properties . Currently, they are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

properties

IUPAC Name

3-bromo-2-methyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZGEPNTQEZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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